molecular formula C14H10N4O4S B11015479 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11015479
M. Wt: 330.32 g/mol
InChI Key: UYYQKLFHMYQRSN-UHFFFAOYSA-N
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Description

5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide: is a complex organic compound with the following chemical formula:

C7H5N5O4S3\text{C}_7\text{H}_5\text{N}_5\text{O}_4\text{S}_3C7​H5​N5​O4​S3​

. It contains a fused heterocyclic system composed of an oxazole ring and a thiazole ring, along with a phenyl group and a carboxamide moiety.

Preparation Methods

Industrial Production Methods: As of my last update, there is no widely reported industrial-scale production method for this compound. Research and development in this area may be ongoing, but further investigation would be needed to provide specific industrial methods.

Chemical Reactions Analysis

Reactivity: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. without precise experimental data, I cannot provide specific examples.

Common Reagents and Conditions: Common reagents used in reactions involving thiazoles and oxazoles include Lewis acids, bases, and various nucleophiles. The choice of reagents would depend on the desired transformation.

Major Products: The major products formed during reactions with this compound would vary based on the specific reaction conditions. These could include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Biology and Medicine: Given its structural complexity, this compound could serve as a scaffold for drug development. It might exhibit biological activity, such as antimicrobial or anticancer properties. experimental validation is necessary.

Industry: Applications in industry remain speculative due to limited information. its unique structure could inspire novel materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is unknown. Further studies are required to elucidate its interactions with biological targets and pathways.

Properties

Molecular Formula

C14H10N4O4S

Molecular Weight

330.32 g/mol

IUPAC Name

5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C14H10N4O4S/c1-8-11(12(17-22-8)9-5-3-2-4-6-9)13(19)16-14-15-7-10(23-14)18(20)21/h2-7H,1H3,(H,15,16,19)

InChI Key

UYYQKLFHMYQRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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